Cas no 2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid)
L'acido 3-(2-fluoro-6-metossi-4-metilfenil)prop-2-enoico è un composto organico fluorurato caratterizzato da una struttura di acido cinnamico sostituito. La presenza del gruppo fluoro in posizione orto migliora la stabilità metabolica e l'affinità legame con target proteici, mentre il gruppo metossi favorisce la solubilità e modula le proprietà elettroniche. Il sostituente metilico in para contribuisce alla lipofilia, ottimizzando la permeabilità delle membrane biologiche. Questo acido carbossilico α,β-insaturo mostra potenziale come intermedio sintetico per farmaci antinfiammatori non steroidei (FANS) e inibitori enzimatici, grazie alla sua capacità di fungere da farmacoforo rigido e da inibitore covalente Michael-accettore. La coniugazione elettronica del sistema π offre proprietà fluorescenti utili in applicazioni di imaging biochimico.
2229679-78-9 structure
Product Name:3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
Numero CAS:2229679-78-9
MF:C11H11FO3
MW:210.201647043228
CID:6376744
PubChem ID:165651231
Update Time:2025-10-22
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
- 3-(2-Fluoro-6-methoxy-4-methylphenyl)-2-propenoic acid
- EN300-1757462
- 2229679-78-9
-
- Inchi: 1S/C11H11FO3/c1-7-5-9(12)8(3-4-11(13)14)10(6-7)15-2/h3-6H,1-2H3,(H,13,14)
- Chiave InChI: ZEVIMLMOHOAWMD-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C=CC1=C(OC)C=C(C)C=C1F
Proprietà calcolate
- Massa esatta: 210.06922237g/mol
- Massa monoisotopica: 210.06922237g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 252
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Densità: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 329.6±37.0 °C(Predicted)
- pka: 4.41±0.21(Predicted)
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757462-0.05g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.25g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-0.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-1.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-2.5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-10.0g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 10g |
$4667.0 | 2023-06-03 | ||
| Enamine | EN300-1757462-1g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1757462-5g |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid |
2229679-78-9 | 5g |
$3147.0 | 2023-09-20 |
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Letteratura correlata
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti